Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C14H14BrNO2S and a molecular weight of 340.24 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(2-methylbenzyl)thiazole with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents . The purification process may also be adapted to industrial-scale techniques such as recrystallization or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The primary product is the corresponding alcohol.
Scientific Research Applications
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The bromine atom and the ester group contribute to the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but lacks the 2-methylbenzyl group, resulting in different biological activity.
2-Aminothiazole Derivatives: These compounds have an amino group at the 2-position, which significantly alters their chemical reactivity and biological properties.
Thiazole-4-carboxylate Derivatives: These compounds have various substituents at the 4-position, affecting their pharmacological activities.
This compound is unique due to the presence of the 2-methylbenzyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes .
Biological Activity
Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a bromo substituent at the 2-position, and a 2-methylbenzyl group at the 4-position, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H16BrN1O2S
- Molecular Weight : Approximately 370.26 g/mol
The presence of the thiazole moiety is crucial as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions with specific receptors or enzymes. The thiazole ring can interact with various molecular targets, potentially inhibiting bacterial enzymes and influencing cell signaling pathways.
Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | E. coli | 20 | 50 µg/mL |
Ethyl 2-bromo-4-methylthiazole-5-carboxylate | S. aureus | 18 | 40 µg/mL |
Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate | P. aeruginosa | 22 | 30 µg/mL |
Anti-inflammatory and Antitumor Properties
Research indicates that this compound may possess anti-inflammatory and antitumor properties. Preliminary studies suggest that the compound can inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM for A-431 cells (human epidermoid carcinoma).
Research Findings and Applications
This compound has several applications in medicinal chemistry and related fields:
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly antimicrobial agents.
- Agricultural Chemistry : It is utilized in formulating agrochemicals, including fungicides and herbicides.
- Material Science : The compound is employed in creating specialty polymers and coatings.
- Biochemical Research : Researchers use this compound in studies related to enzyme inhibition and receptor binding.
Properties
Molecular Formula |
C14H14BrNO2S |
---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO2S/c1-3-18-13(17)12-11(16-14(15)19-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
YZUZBRZAYDYYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2C |
Origin of Product |
United States |
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